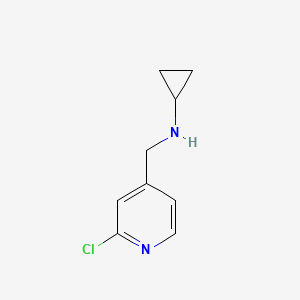

1-(Pirrolidin-1-il)-2-(4-bromo-2-clorofenil)etanona

Descripción general

Descripción

“4-Bromo-2-chlorophenol” is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Synthesis Analysis

Profenofos can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .

Molecular Structure Analysis

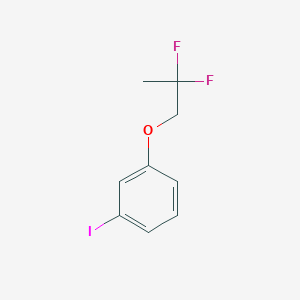

The molecular formula of “4-Bromo-2-chlorophenol” is BrC6H3(Cl)OH . The InChI string is InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .

Chemical Reactions Analysis

Profenofos is a thiophosphate OP pesticide (O=P-S-C) that was developed for pest strains resistant to chlorpyrifos and other OPs .

Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-2-chlorophenol” is 207.45 g/mol . It has a boiling point of 232-235 °C and a melting point of 47-49 °C .

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

Este compuesto sirve como intermediario en la síntesis de varios medicamentos farmacéuticos. Sus componentes estructurales, particularmente los sustituyentes bromo y cloro, son valiosos en la construcción de moléculas con posibles efectos terapéuticos. A menudo se utiliza en las primeras etapas del desarrollo de fármacos para crear análogos que se pueden probar para la actividad biológica .

Investigación Antimicrobiana y Anticancerígena

Estudios recientes han explorado el uso de compuestos sustituidos con bromo y cloro en la lucha contra las infecciones microbianas y el cáncer. Se han sintetizado y evaluado derivados de este compuesto para sus actividades antimicrobianas y anticancerígenas, mostrando promesa en el desarrollo de nuevos tratamientos .

Mecanismo De Acción

Target of Action

The compound 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is a derivative of profenofos, an organophosphorus pesticide . The primary target of this compound is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Like other organophosphates, the mechanism of action of this compound is via the inhibition of the acetylcholinesterase enzyme . This inhibition occurs through the phosphorylation of the serine residue at the active site of the enzyme . The S(-) isomer of the compound is a more potent inhibitor .

Biochemical Pathways

The compound undergoes abiotic/enzymatic hydrolysis mediated by organophosphorus hydrolase . The most common compound formed during the mineralization of profenofos is 4-bromo-2-chlorophenol . This process affects the biochemical pathways involved in the degradation of organophosphorus pesticides.

Pharmacokinetics

Profenofos and its metabolites accumulate in various environmental components, contaminating food, water, and air .

Result of Action

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of muscles and glands controlled by the nervous system, leading to symptoms such as dizziness and paralysis . At the molecular level, the compound forms strong bonds with soil particles and slowly leaches to groundwater and capillary water .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone. For instance, the compound’s degradation rate may vary depending on the presence of organophosphorus hydrolase in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . This interaction highlights its potential role in biochemical pathways involving phenolic compounds.

Cellular Effects

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been studied for its antimicrobial and antiproliferative properties, indicating its potential impact on cell growth and survival .

Molecular Mechanism

The molecular mechanism of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It undergoes enzyme-catalyzed reactions, such as copolymerization with phenols, which are catalyzed by extracellular laccase . These interactions suggest its role in modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone change over time. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, its stability and degradation products have been studied to understand its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of enzyme inhibition, cellular effects, and potential toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining safe and effective usage in research.

Metabolic Pathways

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it is metabolized to 4-bromo-2-chlorophenol, which is further conjugated with glucose in metabolic pathways . These interactions highlight its role in biochemical metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone within cells and tissues involve various transporters and binding proteins. Its localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding its transport and distribution is essential for elucidating its cellular effects.

Subcellular Localization

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and cellular effects . This localization is crucial for understanding its role in cellular processes.

Propiedades

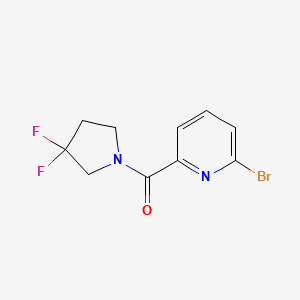

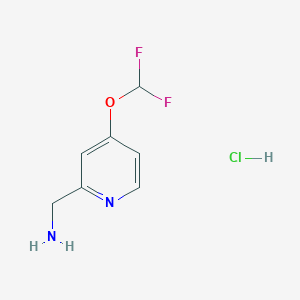

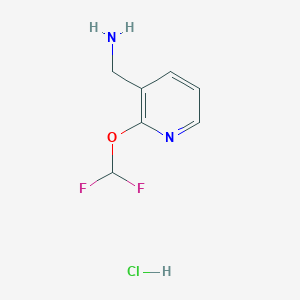

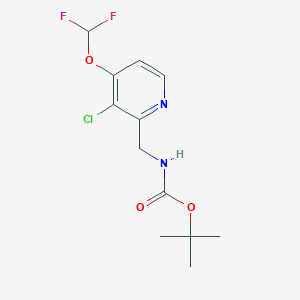

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWUERQESRLONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)

![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)